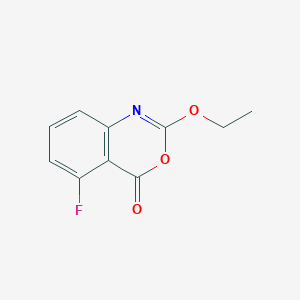

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-5-fluoro-3,1-benzoxazin-4-one, also known as this compound, is a useful research compound. Its molecular formula is C10H8FNO3 and its molecular weight is 209.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Applications

The compound has shown potential in several biological applications:

Antimicrobial Activity

Research indicates that derivatives of benzoxazinones, including 2-ethoxy-5-fluoro-3,1-benzoxazin-4-one, possess significant antimicrobial properties. Studies have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives were tested using the disc diffusion method, revealing notable activity against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

Benzoxazinone derivatives have been explored for their anticancer potential. The core structure has been associated with the inhibition of cancer cell proliferation in various models. Specifically, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells . This highlights the compound's potential role in cancer therapeutics.

Neuroprotective Effects

The neuroprotective capabilities of benzoxazinone derivatives have also been investigated. These compounds may protect against neurodegeneration by inhibiting human leukocyte elastase and other enzymes involved in inflammatory processes . This suggests a potential application in treating neurodegenerative diseases.

Agonist Activity

Recent studies have identified this compound as a selective agonist for cannabinoid receptors, particularly the type 2 cannabinoid receptor (CB2). This action could lead to therapeutic applications in managing chronic pain and inflammation without central nervous system side effects .

Material Science Applications

In addition to biological applications, this compound has potential uses in material science due to its unique chemical structure. The compound can serve as a precursor for synthesizing functionalized polymers and materials with specific electronic properties.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Antimicrobial Screening

A study conducted on various benzoxazinone derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to standard antibiotics like streptomycin. The compound was effective against multiple bacterial strains, showcasing its potential as an alternative antimicrobial agent .

Case Study 2: Cancer Cell Line Testing

In vitro tests on cancer cell lines revealed that derivatives similar to this compound inhibited cell growth significantly at low concentrations. The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .

Propiedades

Número CAS |

184944-80-7 |

|---|---|

Fórmula molecular |

C10H8FNO3 |

Peso molecular |

209.17 g/mol |

Nombre IUPAC |

2-ethoxy-5-fluoro-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C10H8FNO3/c1-2-14-10-12-7-5-3-4-6(11)8(7)9(13)15-10/h3-5H,2H2,1H3 |

Clave InChI |

FDGKCIPBWVPMHA-UHFFFAOYSA-N |

SMILES |

CCOC1=NC2=C(C(=CC=C2)F)C(=O)O1 |

SMILES canónico |

CCOC1=NC2=C(C(=CC=C2)F)C(=O)O1 |

Sinónimos |

4H-3,1-Benzoxazin-4-one,2-ethoxy-5-fluoro-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.